molecular formula C17H16N4O4S B2923304 N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1448070-71-0

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2923304
CAS No.: 1448070-71-0
M. Wt: 372.4
InChI Key: UEXOSSIOOJIUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a hybrid structure combining indoline, pyrazole, and furan moieties. The indoline core (a bicyclic structure) is substituted at the 1-position with a furan-2-carbonyl group, while the 6-position of indoline is linked to a 1-methylpyrazole-4-sulfonamide group.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-20-11-14(10-18-20)26(23,24)19-13-5-4-12-6-7-21(15(12)9-13)17(22)16-3-2-8-25-16/h2-5,8-11,19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXOSSIOOJIUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure consisting of a furan ring, an indole moiety, and a pyrazole sulfonamide group. Its molecular formula is C16H18N2O4SC_{16}H_{18}N_{2}O_{4}S with a molecular weight of 334.4 g/mol. The sulfonamide group is known for its ability to interact with biological targets, making this compound a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the furan and indole intermediates, followed by their coupling under controlled conditions to form the final product. Common reagents include various acids, bases, and catalysts to facilitate bond formation.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . For instance, derivatives of pyrazole including this compound were evaluated for their in vitro antimicrobial activities against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMIC (μg/mL)MBC/MFC (μg/mL)
7bStaphylococcus aureus0.22-
7bStaphylococcus epidermidis0.25-

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that certain derivatives exhibited significant antiproliferative effects on various cancer cell lines without inducing cytotoxicity . The mechanism appears to involve the inhibition of specific cellular pathways crucial for cancer cell survival.

Table 2: Anticancer Efficacy

CompoundCell LineIC50 (μM)Cytotoxicity (Yes/No)
4aA54910No
5aHT-2915No

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking substrates or interacting with active sites, leading to alterations in metabolic pathways.

Study on Antimicrobial Resistance

A study evaluated the effectiveness of this compound against resistant strains of bacteria. Results indicated that it could inhibit biofilm formation and reduce resistance in clinical isolates, suggesting potential applications in treating infections caused by resistant pathogens .

Evaluation in Cancer Research

Another significant study focused on the antiproliferative effects of pyrazole derivatives on cancer cells. The findings revealed that these compounds could effectively inhibit tumor growth in vitro while showing minimal cytotoxic effects on normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

Target Compound :
  • Core : Indoline fused with pyrazole-sulfonamide.
  • Key Substituents :
    • Furan-2-carbonyl at indolin-1-position.
    • 1-Methylpyrazole-4-sulfonamide at indolin-6-position.
  • Molecular Complexity : Moderate, with a molecular weight likely in the range of 400–450 g/mol (estimated based on analogs).
Comparison Compounds :

a. N-Substituted Pyrazolines ()

  • Structures: 4,5-dihydro-1H-pyrazole derivatives with substituents like 4-fluorophenyl, 4-bromophenyl, and acetyl/propanoyl groups .
  • Key Differences :
    • Lack sulfonamide groups; instead, feature carbaldehyde or ketone functionalities.
    • Simpler bicyclic systems without indoline or furan components.

b. PLK1 Inhibitors D39 and D40 ()

  • Structures : Ethyl carboxylate (D39) and carboxamide (D40) derivatives with pyrimidine-indoline linkages .
  • Key Differences :
    • Pyrimidine rings instead of furan or pyrazole.
    • Carboxamide (D40) vs. sulfonamide (target compound): Sulfonamides generally exhibit stronger electron-withdrawing effects and enhanced acidity, which may influence binding interactions.
  • Functional Overlap : Both classes incorporate indoline scaffolds, suggesting a shared pharmacophore for targeting kinase domains.

c. Imidazo-Pyrazole Sulfonamide ()

  • Structure : N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide .
  • Key Differences :
    • Imidazo-pyrazole core vs. indoline-pyrazole in the target compound.
    • Additional ethyl linker and trimethylpyrazole substituents.

Physicochemical and Spectroscopic Data Gaps

  • Target Compound: No experimental data on NMR, HRMS, or solubility are provided in the evidence. By contrast, D39/D40 include detailed NMR and HRMS spectra , and the imidazo-pyrazole sulfonamide lists a molecular weight of 388.4 g/mol .
  • Structural Hypotheses : The furan-2-carbonyl group may enhance π-π stacking in binding pockets, while the sulfonamide could improve water solubility relative to carboxamide analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Functionalization of the indole core with a furan-2-carbonyl group via nucleophilic acyl substitution under reflux conditions (e.g., using DCM as solvent and DMAP as a catalyst) .
  • Step 2 : Introduction of the pyrazole-sulfonamide moiety through Suzuki-Miyaura coupling or nucleophilic displacement, optimized at 80–100°C in THF with Pd(PPh₃)₄ as a catalyst .
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically achieves yields of 70–85% .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and analytical techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., furan carbonyl protons at δ 7.8–8.2 ppm, pyrazole methyl at δ 3.2–3.5 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₇N₃O₄S: 396.1012; observed: 396.1009) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions at 2.8–3.1 Å) .

Q. What solubility and stability parameters are critical for in vitro assays?

  • Methodological Answer :

  • Solubility : Use DMSO as a primary solvent (tested at 10–50 mM stock solutions). Aqueous solubility is pH-dependent; buffer systems (PBS, pH 7.4) may require surfactants (e.g., 0.1% Tween-80) .
  • Stability : Monitor degradation via HPLC-UV (C18 column, acetonitrile/water gradient) over 24–72 hours at 4°C and 25°C. Stability in plasma (e.g., mouse, human) should be assessed for pharmacokinetic studies .

Advanced Research Questions

Q. What computational approaches predict the target binding affinity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., PLK1). Key residues (e.g., Lys178, Asp194 in PLK1) form hydrogen bonds with the sulfonamide and furan groups .
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability. RMSD values <2.0 Å indicate stable ligand-protein complexes .

Q. How can structure-activity relationship (SAR) studies optimize this scaffold?

  • Methodological Answer :

  • Core Modifications : Replace the furan-2-carbonyl with thiophene or benzofuran to evaluate π-π stacking effects. Methyl substituents on pyrazole enhance metabolic stability (e.g., t₁/₂ >6 hours in microsomal assays) .
  • Bioisosteric Replacement : Substitute sulfonamide with carboxamide or phosphonate groups. IC₅₀ shifts in kinase inhibition assays (e.g., PLK1 IC₅₀ from 12 nM to 45 nM) guide prioritization .

Q. What experimental designs address contradictions in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Use 8–10 concentrations (1 nM–100 µM) in triplicate. Normalize to controls (DMSO ≤0.1%).
  • Mechanistic Profiling : Combine apoptosis assays (Annexin V/PI) with RNA-seq to identify off-target pathways (e.g., NF-κB activation in resistant CLL cells) .
  • Data Reconciliation : Apply statistical models (e.g., ANOVA with Tukey’s post hoc test) to resolve variability between primary vs. immortalized cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.